[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a methanol group and a fluorinated phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Related compounds such as α-pyrrolidinopentiophenone (α-pvp) are known to inhibit the reuptake of monoamines, specifically dopamine and norepinephrine . This suggests that [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol may have similar targets.
Mode of Action
If it shares similarities with α-pvp, it may prevent the reuptake of dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in prolonged and intensified signaling, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
Based on its potential similarity to α-pvp, it may affect the dopaminergic and noradrenergic pathways . The downstream effects of this could include increased alertness, euphoria, and cardiovascular effects, among others.
Pharmacokinetics
Related compounds such as α-pvp are known to be rapidly absorbed and distributed throughout the body . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
If it shares similarities with α-pvp, it may lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged and intensified signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various chemical derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
- [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol
- [1-(3-Methylphenyl)pyrrolidin-3-yl]methanol
- [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom on the phenyl ring imparts unique electronic properties, making [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol distinct from its analogs.
- Biological Activity: The specific substitution pattern can lead to different biological activities and interactions compared to similar compounds.
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPQLZZDAFDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341929-49-4 |
Source
|
Record name | [1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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